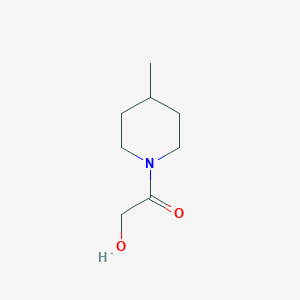

2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one

Description

Structural Context and Chemical Significance of Piperidine-Based Ethanone (B97240) Derivatives

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a prevalent scaffold in a vast array of natural products, alkaloids, and pharmaceuticals. mdpi.comnih.govwikipedia.org Its saturated, chair-like conformation allows for specific spatial arrangements of substituents, which is crucial for molecular recognition and biological activity. The piperidine motif is present in more than twenty classes of pharmaceuticals, where it can act as a key part of the pharmacophore or as a building block to achieve desired physical and chemical properties. mdpi.comijnrd.org

When the piperidine nitrogen is acylated to form an N-acylpiperidine, such as an ethanone derivative, the chemical properties are significantly altered. This transformation converts the basic secondary amine into a neutral amide, influencing the molecule's polarity, solubility, and ability to act as a hydrogen bond donor. These derivatives serve as critical intermediates in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals. ijnrd.org The versatility and reactivity of the piperidine ring make it a valuable scaffold for developing new compounds with diverse applications. ijnrd.org

Functional Group Analysis: Role of Hydroxyl and Ketone Moieties in Molecular Reactivity

The reactivity of 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one is dominated by its two key functional groups: the hydroxyl (-OH) group and the ketone (C=O) group, arranged as an α-hydroxy ketone.

Hydroxyl Group (-OH): The hydroxyl group is a versatile functional group present in approximately 40% of all drugs. nih.gov While it is less nucleophilic than amines or thiols, it can participate in numerous reactions. nih.gov It can be deprotonated by a strong base to form an alkoxide, undergo oxidation to form an aldehyde or carboxylic acid, or react with carboxylic acids to form esters. pressbooks.pub In the context of an α-hydroxy ketone, the hydroxyl group can influence the reactivity of the adjacent carbonyl group, for instance, by directing stereoselective reductions. youtube.com

Ketone Group (C=O): The carbonyl group in a ketone is highly polarized, with a partial positive charge on the carbon and a partial negative charge on the oxygen. msu.edu This makes the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. pressbooks.publibretexts.org Ketones can be reduced to secondary alcohols using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. msu.edulibretexts.org The presence of the adjacent hydroxyl group makes the molecule an α-hydroxy ketone, a structural motif that serves as a versatile intermediate in organic synthesis. researchgate.netnih.gov These compounds can be synthesized through various methods, including the oxidation of olefins or the reduction of 1,2-diketones. nih.govorganic-chemistry.org

| Functional Group | Key Reactive Properties | Potential Reactions |

|---|---|---|

| Hydroxyl (-OH) | Nucleophilic, Weakly Acidic, Can be a Leaving Group (after protonation) | Oxidation, Esterification, Etherification, Acylation |

| Ketone (C=O) | Electrophilic Carbon, Polarized Double Bond | Nucleophilic Addition, Reduction, Enolate Formation |

| α-Hydroxy Ketone | Intramolecular Interactions, Chelation | Diastereoselective Reductions, Rearrangements |

Overview of Current Research Landscape Pertaining to this compound and Related Analogues

Direct and extensive research specifically on this compound is not prominent in the current literature. However, the research landscape for structurally related analogues is active, providing valuable insights into potential applications. These analogues are primarily investigated for their pharmacological properties.

For instance, piperidine derivatives are being explored for a wide range of biological activities, including:

Anticancer Activity: New quinoline (B57606) analogues featuring a piperidin-1-ylmethyl moiety have shown significant growth-inhibitory effects on various human cancer cell lines. researchgate.net

Enzyme Inhibition: A series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs have been identified as potent and selective inhibitors of glutaminase (B10826351) 1 (GLS1), a target in cancer therapy. nih.gov

Antimicrobial Properties: Benzoyl and sulfonyl derivatives of piperidine-4-carboxamide have been synthesized and evaluated for their antimicrobial activity. researchgate.net

A very close structural analogue, 2-Hydroxy-1-(4-methylpiperazin-1-yl)ethan-1-one, which contains a piperazine (B1678402) ring instead of piperidine, is documented in chemical databases like PubChem, indicating its availability and potential use in screening libraries. nih.gov The synthesis of various α-hydroxy ketones is also a field of active research, highlighting their importance as synthetic intermediates. researchgate.netnih.govgoogle.com

| Analogue Class | Research Focus | Example Application |

|---|---|---|

| Quinoline-Piperidine Hybrids | Oncology | Antiproliferative agents against cancer cell lines researchgate.net |

| Thiadiazolyl-Piperidine Derivatives | Enzyme Inhibition | Glutaminase 1 (GLS1) inhibitors for cancer treatment nih.gov |

| Piperidine-Carboxamides | Infectious Diseases | Antimicrobial agents researchgate.net |

| α-Hydroxy Ketones | Synthetic Chemistry | Versatile building blocks for fine chemical synthesis nih.gov |

Academic Research Gaps and Opportunities for In-Depth Investigation

The most significant research gap is the lack of dedicated studies on the synthesis, characterization, and application of this compound itself. While the broader class of piperidine derivatives is well-explored, this specific molecule remains largely uninvestigated.

This gap presents several opportunities for future research:

Synthetic Methodology: Developing and optimizing efficient, high-yield synthetic routes to this compound and its derivatives would be a valuable contribution.

Pharmacological Screening: Given the wide range of biological activities observed in its analogues, a comprehensive screening of this compound for various therapeutic targets (e.g., anticancer, antimicrobial, antiviral, enzyme inhibition) is warranted. ijnrd.orgresearchgate.netnih.gov

Chemical Probe Development: The molecule's functional groups could be used to attach fluorescent tags or other labels, potentially creating chemical probes for biological studies.

Material Science: The compound could be explored as a precursor or building block for novel polymers or other materials.

Aims and Scope of the Comprehensive Research Outline

A comprehensive research program on this compound should aim to fully elucidate its chemical and potential functional properties. The scope of such an investigation would include:

Synthesis and Characterization: To establish a reliable and scalable synthetic pathway and to fully characterize the compound using modern spectroscopic and analytical techniques.

Reactivity Studies: To systematically investigate the chemical reactivity of the hydroxyl and ketone groups, exploring reactions such as oxidation, reduction, and derivatization to create a library of related compounds.

Biological Evaluation: To conduct extensive in vitro screening to identify any potential biological activity, guided by the known pharmacology of related piperidine derivatives.

Structure-Activity Relationship (SAR) Studies: To synthesize and test a series of analogues to understand the relationship between the molecular structure and any observed biological activity, which could guide the design of more potent and selective compounds.

Exploration as a Synthetic Intermediate: To demonstrate the utility of the compound as a versatile building block in the synthesis of more complex molecular architectures.

By addressing these aims, the current knowledge gap surrounding this specific chemical entity can be closed, potentially uncovering a new valuable molecule for medicinal chemistry or material science.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7-2-4-9(5-3-7)8(11)6-10/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPQQJOFPDWWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588117 | |

| Record name | 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51068-76-9 | |

| Record name | 2-Hydroxy-1-(4-methyl-1-piperidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51068-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and type of protons and carbons, two-dimensional (2D) NMR experiments are required for an unambiguous structural assignment by revealing through-bond and through-space correlations. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). A COSY spectrum of 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one would be expected to show correlations between the protons on the piperidine (B6355638) ring, such as the H-2/H-6 protons with the H-3/H-5 protons, and the H-3/H-5 protons with the H-4 proton. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments map direct one-bond correlations between protons and the carbons they are attached to. nih.gov This is crucial for assigning each carbon signal in the ¹³C spectrum to its corresponding proton signal in the ¹H spectrum. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. youtube.com Key expected correlations for this molecule would include the H-7 protons of the hydroxyacetyl group correlating to the carbonyl carbon (C-8) and the piperidine carbons C-2 and C-6. The methyl protons (H-10) would show a correlation to C-4 and C-3/C-5 of the piperidine ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformational preferences. copernicus.org For instance, a NOESY spectrum could show correlations between axial and equatorial protons on the piperidine ring, helping to confirm its chair conformation.

Based on established principles, the predicted ¹H and ¹³C NMR chemical shifts are presented below.

Predicted ¹H NMR Spectral Data (Note: Data is predicted based on standard chemical shift values and may vary from experimental results.)

| Atom Number | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| H-2, H-6 (ax) | t | ~2.9 - 3.2 |

| H-2, H-6 (eq) | d | ~4.3 - 4.6 |

| H-3, H-5 (ax) | t | ~1.1 - 1.4 |

| H-3, H-5 (eq) | d | ~1.6 - 1.8 |

| H-4 | m | ~1.4 - 1.6 |

| H-7 | s | ~4.1 - 4.2 |

| H-10 (CH₃) | d | ~0.9 - 1.0 |

| OH | s (broad) | Variable |

Predicted ¹³C NMR Spectral Data (Note: Data is predicted based on standard chemical shift values and may vary from experimental results.) chemguide.co.uklibretexts.org

| Atom Number | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | ~42 - 47 |

| C-3, C-5 | ~34 - 36 |

| C-4 | ~30 - 32 |

| C-7 | ~59 - 61 |

| C-8 (C=O) | ~170 - 172 |

| C-10 (CH₃) | ~21 - 23 |

Conformational Analysis and Dynamic NMR Studies

The structure of this compound contains two key features that govern its conformational behavior: the piperidine ring and the tertiary amide bond.

The 4-methylpiperidine (B120128) ring is expected to adopt a stable chair conformation, with the methyl group preferentially occupying an equatorial position to minimize steric hindrance. The N-acyl group is also subject to conformational preferences. acs.org A critical aspect is the restricted rotation around the C-N amide bond due to its partial double-bond character. This restriction can lead to the existence of two distinct rotational isomers (rotamers), often referred to as syn and anti conformers. nih.gov

Dynamic NMR studies, involving recording spectra at variable temperatures, can provide insight into these conformational processes. copernicus.org At low temperatures, the interconversion between rotamers may be slow on the NMR timescale, resulting in a doubling of certain signals, particularly for the protons and carbons near the nitrogen atom (C-2, C-6). As the temperature is increased, the rate of rotation around the amide bond increases. At a specific point, known as the coalescence temperature, the separate signals for the two rotamers broaden and merge into a single, averaged signal. nih.govrsc.org By analyzing the spectra at different temperatures, it is possible to calculate the Gibbs free activation energy (ΔG‡) for the rotational barrier. rsc.org

Stereochemical Elucidation via NMR Anisotropy Effects

NMR anisotropy effects can be used to probe the stereochemistry and conformation of molecules. This phenomenon arises when an anisotropic group (one with non-uniform magnetic properties), such as a carbonyl group or an aromatic ring, creates a distinct magnetic field in its vicinity. This field can either shield or deshield nearby nuclei depending on their spatial orientation relative to the anisotropic group, leading to predictable changes in their chemical shifts. While no specific studies on the use of NMR anisotropy for this particular molecule are available, the principle could be applied. The carbonyl group (C=O) in the molecule is magnetically anisotropic and will influence the chemical shifts of the protons on the piperidine ring, particularly H-2 and H-6, in a manner dependent on the ring's conformation and the rotational state of the amide bond.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. For this compound, with the molecular formula C₈H₁₅NO₂, the calculated exact mass of the neutral molecule and its protonated form ([M+H]⁺) are listed below. An experimental HRMS measurement confirming this value would provide definitive proof of the molecular formula.

Calculated Exact Masses

| Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M] | C₈H₁₅NO₂ | 157.1103 |

| [M+H]⁺ | C₈H₁₆NO₂⁺ | 158.1176 |

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific parent ion and analyzing the resulting daughter ions. In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z ≈ 158.1) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a fingerprint of the molecule's structure. researchgate.net

A plausible fragmentation pathway for protonated this compound would involve characteristic cleavages of the amide and piperidine moieties. miamioh.edu Key proposed fragmentation steps include:

Alpha-cleavage: The most common fragmentation for carbonyl compounds is cleavage of the bond adjacent to the carbonyl group. This would lead to the loss of the •CH₂OH radical to form a stable N-acylium ion of the 4-methylpiperidine ring (m/z 126).

Loss of the Acyl Group: Cleavage of the amide C-N bond could result in the formation of a protonated 4-methylpiperidine ion (m/z 100).

Ring Fragmentation: The 4-methylpiperidine ring itself can undergo fragmentation, leading to the loss of ethene or other small neutral molecules, resulting in a series of smaller fragment ions.

Proposed Major Fragments in MS/MS

| Proposed Fragment Ion | m/z (Nominal) | Proposed Structure/Origin |

| [C₇H₁₂NO]⁺ | 126 | Loss of •CH₂OH from [M+H]⁺ |

| [C₆H₁₄N]⁺ | 100 | Protonated 4-methylpiperidine |

| [C₅H₁₀N]⁺ | 84 | Ring fragmentation product |

This analysis of fragmentation pathways allows for the identification of key structural subunits, further confirming the proposed structure of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Absolute Configuration

The structure of this compound contains a stereogenic center at the carbon atom bonded to the hydroxyl group. Consequently, the molecule is chiral and can exist as two non-superimposable mirror images, known as enantiomers (R and S forms).

X-ray crystallography is a powerful tool for assigning the absolute configuration of a chiral molecule. purechemistry.org The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray energy is close to the absorption edge of an atom in the crystal. researchgate.net This effect leads to small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs), allowing for the unequivocal determination of the molecule's absolute stereochemistry. researchgate.net While this method is most effective with the presence of a "heavy" atom, modern diffractometers can often solve the absolute structure of light-atom organic molecules.

Alternatively, the absolute configuration can be determined by co-crystallizing the compound with a chiral auxiliary of a known configuration. purechemistry.orgsci-hub.se The known stereochemistry of the auxiliary acts as an internal reference, allowing the configuration of the target molecule to be determined from the relative stereochemistry of the diastereomeric salt or co-crystal. sci-hub.se

Analysis of Intermolecular Packing and Crystal Lattice Interactions

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a network of intermolecular interactions. For this compound, several key interactions are expected to define its solid-state architecture:

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen of the carbonyl group (C=O) and the nitrogen of the piperidine ring can act as hydrogen bond acceptors. This can lead to the formation of robust one-dimensional chains or two-dimensional sheets within the crystal lattice. ed.ac.uk Studies on related piperidine structures have shown N–H···N hydrogen bonds to be a significant interaction. ed.ac.uk

Weak Non-Classical Hydrogen Bonds: Interactions such as C–H···O are also expected to play a role in stabilizing the crystal structure. nih.gov

Analysis of the crystal structure would involve identifying these interactions and quantifying their geometry (distances and angles). Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the different types of intermolecular contacts within the crystal, providing a detailed fingerprint of the packing environment. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Strong Hydrogen Bond | O-H (hydroxyl) | O=C (carbonyl) | 2.5 - 2.8 | Primary determinant of crystal packing |

| Weak Hydrogen Bond | C-H (aliphatic) | O=C (carbonyl) | 3.0 - 3.8 | Stabilizes 3D network |

| Van der Waals | C-H / C-C | C-H / C-C | > 3.5 | Contributes to overall packing efficiency |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. pitt.edu These methods are highly sensitive to the presence of specific functional groups and their local chemical environment, making them invaluable for structural elucidation.

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups. As a tertiary amide, it will not show the N-H stretching or bending peaks that are characteristic of primary and secondary amides. spectroscopyonline.comorgchemboulder.com The key expected vibrations are outlined below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 (broad) | Weak |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C=O (Amide I Band) | Stretching | 1680 - 1630 | Medium |

| CH₂/CH₃ | Bending (Scissoring/Rocking) | 1470 - 1350 | Medium |

| C-N (Amide/Amine) | Stretching | 1250 - 1020 | Weak-Medium |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Weak-Medium |

The Amide I band, which arises primarily from the C=O stretching vibration, is one of the most analyzed bands in the IR spectra of amides and is sensitive to molecular conformation. researchgate.netacs.org

Hydrogen Bonding Network Analysis

Vibrational spectroscopy is particularly effective for studying hydrogen bonding. nasa.govresearchgate.net The formation of a hydrogen bond weakens the O-H covalent bond, causing its stretching frequency to decrease (a "red shift") and the corresponding IR absorption band to become significantly broader and more intense. nasa.govresearchgate.net

A free, non-hydrogen-bonded hydroxyl group would typically show a sharp absorption band around 3650-3550 cm⁻¹.

The presence of intermolecular hydrogen bonding , as expected in the solid state of this compound, would result in a broad, strong absorption band in the 3500-3200 cm⁻¹ region. nih.gov

The extent of the frequency shift provides a qualitative measure of the hydrogen bond strength. Stronger hydrogen bonds lead to larger red shifts and greater band broadening. nih.govnih.gov Therefore, the position and profile of the O-H stretching band in the IR spectrum can provide direct evidence of the hydrogen-bonding network within the crystal lattice.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition and Enantiomeric Purity Assessment

ECD and ORD are chiroptical spectroscopic techniques that provide information about the stereochemical features of chiral molecules. fiveable.me They rely on the differential interaction of chiral molecules with left and right circularly polarized light. fiveable.melibretexts.org

Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as a function of wavelength. fiveable.meresearchgate.net A key feature of an ORD spectrum is the Cotton effect, which is a characteristic change in optical rotation in the vicinity of an absorption band of a chromophore. libretexts.org For this compound, the n→π* electronic transition of the carbonyl group would be expected to produce a Cotton effect. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the molecule. libretexts.org

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light as a function of wavelength. fiveable.melibretexts.org An ECD spectrum consists of positive or negative peaks, and the sign and intensity of these peaks are highly sensitive to the molecule's three-dimensional structure. nih.gov Computational methods can be used to predict the ECD spectrum for a given enantiomer (R or S), and by comparing the predicted spectrum with the experimental one, the absolute configuration can be confidently assigned. nih.gov

For a pair of enantiomers, the ORD and ECD spectra are perfect mirror images of each other. This property makes these techniques powerful for assessing enantiomeric purity.

| Property | (R)-enantiomer | (S)-enantiomer |

|---|---|---|

| Specific Rotation [α]D | +x | -x |

| ORD Spectrum | Positive or Negative Cotton Effect | Mirror Image (Negative or Positive Cotton Effect) |

| ECD Spectrum | Pattern of positive/negative peaks | Mirror image pattern of negative/positive peaks |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure and geometry of molecules. nanobioletters.com DFT methods balance computational cost and accuracy, making them suitable for determining optimized molecular geometries, vibrational frequencies, and electronic properties. nanobioletters.comnih.gov For 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one, DFT calculations would provide a foundational understanding of its structural and electronic characteristics.

The structural flexibility of this compound arises from the non-planar 4-methylpiperidine (B120128) ring and the rotatable bond connecting the hydroxyacetyl group to the ring's nitrogen. The 4-methylpiperidine ring can exist in several conformations, primarily the chair, boat, and twist-boat forms.

A thorough conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the key dihedral angles—such as the C-N bond between the ring and the acyl group, and bonds within the piperidine (B6355638) ring—to map the potential energy surface.

Geometry Optimization: Starting from various initial geometries identified on the PES, full geometry optimization is performed to locate stationary points, which correspond to local energy minima (stable conformers) and transition states.

Frequency Calculations: Vibrational frequency calculations are then performed on these optimized structures. The absence of imaginary frequencies confirms that a structure is a true energy minimum, representing a stable conformer.

For the 4-methylpiperidine ring, the chair conformation is typically the most stable. The methyl group at the 4-position can be in either an axial or equatorial position. Computational studies would determine the precise energy difference between these two chair conformers, with the equatorial position generally being favored to minimize steric hindrance. The relative energies of other, higher-energy conformers like the twist-boat would also be calculated.

| Conformer | Methyl Group Position | Relative Energy (kJ/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| Chair | Equatorial | 0.00 (Reference) | ~95 |

| Chair | Axial | ~7-8 | ~5 |

| Twist-Boat | N/A | >20 | <1 |

Note: The data in the table above is illustrative and based on general principles of conformational analysis for substituted piperidine rings. Specific computational results for the target molecule are not available.

Once the minimum energy conformer is identified, its spectroscopic properties can be predicted.

IR Frequencies: DFT frequency calculations yield the vibrational modes of the molecule. researchgate.net The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, allowing for direct comparison with experimental FT-IR spectra. Key predicted vibrations for this molecule would include the O-H stretch from the hydroxyl group (typically broad, ~3400 cm⁻¹), the C=O stretch of the amide group (~1650 cm⁻¹), and various C-H and C-N stretching and bending modes. rsc.orgyoutube.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.govnih.gov Calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS), calculated at the same level of theory. This would allow for the assignment of each proton and carbon in the this compound structure to specific peaks in an experimental NMR spectrum.

| Spectroscopic Data | Functional Group | Predicted Wavenumber/Shift Range |

|---|---|---|

| IR Frequency (cm⁻¹) | O-H stretch | ~3400-3500 |

| IR Frequency (cm⁻¹) | C=O stretch (amide) | ~1640-1680 |

| ¹³C NMR Shift (ppm) | C=O carbon | ~170-175 |

| ¹³C NMR Shift (ppm) | -CH₂-OH carbon | ~60-65 |

| ¹H NMR Shift (ppm) | -CH₂-OH protons | ~4.0-4.5 |

Note: The data in the table above is illustrative and based on typical values for the given functional groups. Specific computational results for the target molecule are not available.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Reaction Site Determination

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwuxibiology.com The energy and spatial distribution of these orbitals are crucial for predicting chemical behavior. researchgate.net

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level relates to the molecule's ionization potential. In this compound, the HOMO is expected to be localized on the atoms with lone pairs, primarily the nitrogen of the piperidine ring and the oxygen atoms of the carbonyl and hydroxyl groups. These regions are the most likely sites for electrophilic attack.

LUMO: The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy relates to the electron affinity. The LUMO is likely centered on the carbonyl carbon, which is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms. This carbon atom would be the primary site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A small gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations would provide precise energy values for these orbitals and a quantitative measure of the gap. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. doi.org

For this compound, MD simulations would be valuable for:

Conformational Dynamics: Observing transitions between different conformers (e.g., chair-flipping of the piperidine ring) in real-time and determining the free energy landscape of these transitions.

Solvent Effects: Simulating the molecule in an explicit solvent box (e.g., water, methanol) to understand how solvent molecules arrange around the solute and influence its conformation and dynamics through hydrogen bonding and other intermolecular forces. nih.govmdpi.com The hydroxyl and carbonyl groups would be expected to form strong hydrogen bonds with protic solvents, which could stabilize certain conformations.

Advanced Bonding Analysis (e.g., QTAIM, NBO)

To gain deeper insight into the nature of chemical bonds and intramolecular interactions, advanced bonding analysis methods can be applied to the DFT-calculated electron density.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). orientjchem.orgresearchgate.net By locating bond critical points (BCPs) where the gradient of the electron density is zero, QTAIM can characterize the nature of chemical bonds. orientjchem.org For instance, the values of the electron density and its Laplacian (∇²ρ(r)) at the BCP can distinguish between covalent bonds (high ρ, negative ∇²ρ(r)) and weaker, closed-shell interactions like hydrogen bonds. echemcom.com

Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. nih.gov This method is particularly useful for quantifying delocalization effects, such as hyperconjugation. nih.gov For the title compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the antibonding orbital (σ) of the carbonyl group (n → π interaction), which is characteristic of amides and contributes to the planar character around the nitrogen and the rotational barrier of the N-C(O) bond. echemcom.com

Prediction of Molecular Hyperpolarizabilities and Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO response of a molecule, which is governed by its interaction with an applied electric field. The key parameters are the electric dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). researchgate.netbiointerfaceresearch.com A large first hyperpolarizability (β) is a primary indicator of a significant second-order NLO response.

For this compound, DFT calculations could be used to compute these properties. Molecules with significant NLO properties often possess an electron donor group and an electron acceptor group connected by a π-conjugated system. The title compound lacks an extensive π-system, so it would not be expected to have a large NLO response. However, a computational study would quantify its dipole moment, polarizability, and hyperpolarizability, providing a definitive assessment of its potential NLO characteristics.

Applications As a Synthetic Intermediate and Chemical Scaffold

Utilization as a Precursor in the Synthesis of Complex Organic Molecules

The structural motif of an α-hydroxy amide linked to a piperidine (B6355638) ring is a key feature in many biologically active compounds. The piperidine ring itself is a prevalent scaffold in a large number of pharmaceuticals. thieme-connect.comresearchgate.net Consequently, 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one and its derivatives are valuable precursors for creating complex molecules with potential therapeutic applications. nbinno.com For instance, the synthesis of substituted piperidines is a critical step in developing novel drugs. nih.govdtic.mil The hydroxyl and ketone functionalities can be readily modified or used as handles for further synthetic elaborations, such as esterification, etherification, oxidation, or reduction, leading to a diverse array of more complex structures.

One key application lies in the synthesis of piperidine nucleosides, which can act as mimics of naturally occurring nucleosides and exhibit important biological activities. nih.gov The synthesis of such complex molecules often involves multiple steps where a piperidine-containing intermediate is elaborated.

Development of Novel Methodologies for the Introduction of α-Hydroxyketone and Piperidine Subunits

The development of efficient methods for the synthesis of α-hydroxy amides and functionalized piperidines is an active area of research. researchgate.netresearchgate.net The synthesis of compounds like this compound can be achieved through various routes, including the reaction of an α-hydroxy acid with 4-methylpiperidine (B120128). researchgate.net Researchers are continually exploring new catalytic systems and reaction conditions to improve the efficiency and stereoselectivity of these transformations. rsc.org

Methodologies for the direct α-functionalization of piperidines are also of significant interest, as they provide a direct route to introduce substituents at the carbon atom adjacent to the nitrogen. researchgate.net While not a direct synthesis of the title compound, these methods are crucial for creating a variety of substituted piperidine precursors. The development of tin hydride-mediated cyclization of α- and β-amino aldehydes offers a pathway to substituted hydroxy-pyrrolidines and -piperidines under mild conditions. rsc.org

Design and Synthesis of Compound Libraries for Chemical Probe Development

The piperidine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds. nih.gov The synthesis of libraries of compounds based on the this compound core allows for the systematic exploration of chemical space to identify new chemical probes and drug candidates. thieme-connect.comresearchgate.net By varying the substituents on the piperidine ring and modifying the α-hydroxyketone moiety, a large number of analogs can be generated and screened for biological activity.

Parallel synthesis techniques are often employed to create these libraries efficiently. nih.gov The goal is to generate a diverse collection of molecules that can be used to probe biological systems and identify new targets for therapeutic intervention. The 4-methylpiperidine group itself has been used in solid-phase peptide synthesis, indicating its compatibility with combinatorial chemistry approaches. scielo.org.mxnih.govresearchgate.net

Below is a representative table of how a compound library might be structured, starting from a core piperidine scaffold.

| Scaffold | R1 Group | R2 Group | Resulting Compound Class |

| 4-Methylpiperidine | H | -C(O)CH2OH | α-Hydroxy Amide |

| 4-Methylpiperidine | -CH3 | -C(O)CH2OH | N-Methylated α-Hydroxy Amide |

| 4-Methylpiperidine | H | -C(O)CH2OR' | α-Alkoxy Amide |

| 4-Methylpiperidine | H | -CH(OH)CH2OH | Amino Alcohol |

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly efficient for generating molecular complexity. nih.govresearchgate.net The piperidine scaffold is often a target of MCRs. taylorfrancis.com For example, the synthesis of highly functionalized piperidine derivatives can be achieved through one-pot, three-component transformations. taylorfrancis.com

Cascade reactions, which involve two or more sequential bond-forming transformations within a single synthetic operation, are another powerful tool in organic synthesis. 20.210.105 The α-hydroxyketone moiety can participate in cascade reactions, leading to the rapid construction of complex heterocyclic systems. acs.orgresearchgate.netnih.gov For instance, a base-promoted three-component cascade reaction of α-hydroxy ketones, malonodinitrile, and alcohols provides a direct route to structurally diverse pyrrole (B145914) derivatives. acs.orgresearchgate.net While these examples may not directly involve this compound, they illustrate the potential of its core functional groups to participate in such complex and efficient transformations.

The following table summarizes different reaction types where the structural motifs of the title compound are relevant.

| Reaction Type | Reactants | Key Intermediates | Product Class |

| Multi-Component Reaction | Aldehyde, Amine, Acetoacetic Ester | Iminium ion, Enolate | Functionalized Piperidines taylorfrancis.com |

| Cascade Reaction | α-Hydroxy Ketone, Malonodinitrile, Alcohol | - | Tetrasubstituted NH-Pyrroles acs.orgresearchgate.net |

| Chemo-biocatalytic Cascade | α,β-Unsaturated Compound, Boron Source, Yeast | Organoborane, Keto-alcohol | Chiral Hydroxy Ketones and Diols nih.govresearchgate.net |

| Diels-Alder based MCR | Aldehyde, Ammonia equivalent, Acyl chloride, Dienophile | 2-Azadiene | Piperidone Scaffolds researchgate.netresearchgate.net |

Exploration of Physicochemical Properties for Advanced Materials Science

Investigation of Optical and Electronic Properties (e.g., Fluorescence, UV-Vis Absorption)

A detailed investigation of the optical and electronic properties of 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one, including its fluorescence and UV-Vis absorption characteristics, has not been reported in the publicly available scientific literature. As such, no experimental or theoretical data regarding its photophysical behavior, such as absorption and emission spectra, quantum yields, or excited-state dynamics, can be presented at this time.

Supramolecular Chemistry: Crystal Engineering and Self-Assembly Mechanisms

The study of supramolecular chemistry, including crystal engineering and self-assembly mechanisms, provides insights into how molecules interact to form larger, ordered structures. For this compound, specific research in this area is not currently available.

A crystallographic analysis of this compound, which would be necessary to definitively identify and characterize its intermolecular interactions in the solid state, has not been published. Therefore, a detailed discussion of its specific hydrogen bonding, halogen bonding, or π-π stacking interactions cannot be provided.

There are no reports in the scientific literature describing the fabrication of ordered architectures, such as self-assembled monolayers, thin films, or crystalline co-structures, using this compound.

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science. There is currently no published research on the polymorphic behavior or detailed solid-state characteristics of this compound.

Role in Composite Materials or Polymer Chemistry

The potential role of this compound in the formulation of composite materials or in polymer chemistry has not been explored in the available scientific literature. There are no studies indicating its use as a monomer, additive, or modifier in the development of new polymers or composite materials.

Data Tables

Due to the absence of published research on the specific physicochemical properties of this compound, no data tables can be generated.

Advanced Analytical Method Development and Validation

Development of Robust Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating and quantifying 2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one from its potential impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and impurity profile of chemical compounds. The development of a robust HPLC method for this compound would involve a systematic optimization of chromatographic conditions to achieve adequate separation and quantification.

A reversed-phase HPLC method is often the initial approach for a molecule of this polarity. The optimization process would focus on several key parameters:

Column Selection : A C18 or C8 column of standard dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) would likely provide a good starting point for achieving separation.

Mobile Phase Composition : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be explored. The pH of the aqueous phase would be optimized to ensure good peak shape and retention of the basic piperidine (B6355638) moiety.

Gradient Program : A scouting gradient (e.g., 5% to 95% organic modifier over 30 minutes) would be employed initially to determine the approximate elution conditions. The gradient would then be refined to ensure resolution between the main peak and any impurities.

Detection Wavelength : Based on the chromophores present (the carbonyl group), UV detection would be suitable. A wavelength scan would be performed to determine the wavelength of maximum absorbance for sensitive detection, likely in the range of 200-220 nm.

Once the method is optimized, it must be validated according to established guidelines to ensure its suitability for its intended purpose. Validation would include assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Hypothetical HPLC Method Validation Parameters

| Parameter | Specification | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| LOD | Report | 0.01 µg/mL |

The structure of this compound does not inherently contain a chiral center unless the 4-methylpiperidine (B120128) ring introduces chirality, which it does not in its common isomeric forms. However, if a chiral center were present in a derivative or related compound, the determination of enantiomeric purity would be critical. Chiral HPLC is the preferred method for separating and quantifying enantiomers.

The development of a chiral HPLC method would involve screening various chiral stationary phases (CSPs). Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol, would be optimized to achieve baseline separation of the enantiomers.

Table 2: Illustrative Chiral HPLC Screening Conditions

| Chiral Stationary Phase | Mobile Phase | Result |

|---|---|---|

| Cellulose-based CSP | Hexane:Isopropanol (90:10) | No separation |

| Amylose-based CSP | Hexane:Ethanol (80:20) | Partial separation |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation technique to HPLC. thermofisher.com Its high efficiency and low sample consumption make it a valuable tool for purity determination and the analysis of ionic species. For this compound, which contains a basic nitrogen atom, CE in a cationic mode would be appropriate.

Method development in CE would focus on:

Buffer Composition and pH : The choice of buffer (e.g., phosphate, borate) and its pH are critical for controlling the charge of the analyte and the electroosmotic flow (EOF).

Applied Voltage : The separation voltage influences the migration time and efficiency. Higher voltages generally lead to faster separations but can generate Joule heating.

Capillary Type and Dimensions : Fused-silica capillaries are standard. The internal diameter and length of the capillary affect the separation efficiency and analysis time.

Spectrophotometric Methods for Quantitative Analysis in Research Settings

For routine quantitative analysis in a research setting where high-throughput is not the primary concern, UV-Visible spectrophotometry can be a simple and cost-effective method. The carbonyl group in this compound allows for UV absorbance.

A quantitative spectrophotometric method would be developed by:

Determining the Wavelength of Maximum Absorbance (λmax) : A solution of the compound would be scanned across the UV range to identify the λmax.

Creating a Calibration Curve : A series of standard solutions of known concentrations would be prepared, and their absorbance at the λmax would be measured. A Beer-Lambert plot of absorbance versus concentration would be constructed.

Quantifying Unknown Samples : The absorbance of an unknown sample would be measured, and its concentration would be determined from the calibration curve.

Table 3: Example Data for a Beer-Lambert Plot

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 5 | 0.152 |

| 10 | 0.305 |

| 15 | 0.458 |

| 20 | 0.610 |

The linearity of the plot (indicated by the correlation coefficient, R²) would demonstrate the concentration range over which the method is accurate.

Development of Chemosensors and Analytical Probes Based on the Compound's Structure

The structural features of this compound, specifically the hydroxyl and carbonyl groups and the tertiary amine in the piperidine ring, offer potential for its use as a scaffold in the development of chemosensors. These functional groups can act as binding sites for various analytes, such as metal ions.

The development of a chemosensor based on this compound could involve:

Fluorophore Attachment : The core structure could be chemically modified to include a fluorescent reporter group. The binding of an analyte to the hydroxyl, carbonyl, or piperidine nitrogen could then induce a change in the fluorescence properties (e.g., enhancement or quenching) of the fluorophore, allowing for detection.

Colorimetric Sensing : The interaction of the compound with an analyte could lead to a change in its electronic structure, resulting in a visible color change. This principle is often employed for the detection of metal ions.

Research in this area would involve synthesizing derivatives of this compound and screening their responses to a variety of potential analytes in different solvent systems. The selectivity and sensitivity of any promising candidates would then be thoroughly investigated.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving 4-methylpiperidine and α-hydroxy ketone precursors. Optimization may include temperature control (e.g., 50–80°C for 12–24 hours) and catalysts like copper(I) for selective oxidation (as demonstrated for analogous α-hydroxy ketones) . Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended. Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the hydroxyl group (δ ~4.5–5.5 ppm), ketone carbonyl (δ ~190–210 ppm), and piperidine ring protons (δ ~1.5–3.0 ppm). Compare with literature data for structurally related compounds .

- IR : Identify O–H stretching (~3200–3500 cm⁻¹) and ketone C=O (~1670–1750 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (expected m/z: ~183.2 for C₉H₁₇NO₂).

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Analyze degradation products via HPLC or LC-MS at intervals (e.g., 1, 7, 30 days). Quantify stability using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity (e.g., FASN inhibition) of this compound derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10–100 nM FASN) and substrate conditions (e.g., malonyl-CoA/NADPH) across studies .

- Impurity Analysis : Use HPLC or NMR to detect trace impurities (e.g., unreacted precursors) that may skew IC₅₀ values .

- Structural Confirmation : Validate derivative structures via X-ray crystallography (SHELXL refinement) or DFT calculations to rule out stereochemical errors .

Q. How can crystallographic data for this compound be refined to resolve ambiguities in ring puckering or hydrogen bonding?

- Methodological Answer :

- SHELXL Refinement : Apply constraints for bond lengths/angles and anisotropic displacement parameters. Use the Cremer-Pople puckering parameters (Q, θ, φ) to quantify piperidine ring distortions .

- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional uncertainty and hydrogen-bond networks (e.g., O–H···O interactions) .

Q. What computational approaches predict the compound’s binding affinity to opioid receptors or other biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with receptor crystal structures (e.g., μ-opioid receptor PDB: 4DKL). Validate docking poses via MD simulations (AMBER or GROMACS) to assess stability .

- QSAR Modeling : Corrogate substituent effects (e.g., 4-methylpiperidine vs. piperazine) on bioactivity using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Methodological Challenges and Data Interpretation

Q. How should researchers address low reproducibility in enzymatic assays involving this compound?

- Answer :

- Protein Quantitation : Use Bradford assays to standardize enzyme concentrations (e.g., BSA calibration curve) .

- Solvent Effects : Test DMSO tolerance (e.g., <1% v/v) to avoid denaturation. Include vehicle controls in dose-response experiments .

Q. What analytical workflows differentiate between polymorphic forms of this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.